molecular formula C9H7Cl2N B13610638 2-(2,6-Dichlorophenyl)propanenitrile

2-(2,6-Dichlorophenyl)propanenitrile

Cat. No.: B13610638
M. Wt: 200.06 g/mol
InChI Key: HSYOQRRRWBJWPV-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)propanenitrile is an aromatic nitrile derivative characterized by a propanenitrile backbone substituted with a 2,6-dichlorophenyl group. The nitrile group (-C≡N) and the electron-withdrawing chlorine substituents on the phenyl ring influence its reactivity, making it a candidate for nucleophilic additions or reductions to form amines or carboxylic acids.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYOQRRRWBJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)propanenitrile typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dichlorophenyl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Clonidine Hydrochloride (2-(2,6-Dichloroanilino)-2-imidazoline hydrochloride)

  • Structural Differences: Clonidine replaces the nitrile group in 2-(2,6-Dichlorophenyl)propanenitrile with an imidazoline ring linked via an amino group. The propanenitrile backbone is absent in Clonidine.
  • Functional and Pharmacological Contrasts: Clonidine is a well-known antihypertensive agent acting as an α2-adrenergic agonist . this compound lacks documented receptor activity but may serve as an intermediate in synthesizing analogs of Clonidine or other drugs.
  • No specific hazard data is available for this compound, but nitriles generally pose risks of cyanide release under metabolic or thermal stress.

2,6-Dichlorobenzonitrile

  • Structural Similarities :
    • Both compounds feature a 2,6-dichlorophenyl group.
    • 2,6-Dichlorobenzonitrile has a nitrile group directly attached to the phenyl ring.
  • Applications: 2,6-Dichlorobenzonitrile is used as a herbicide (e.g., Dichlobenil), inhibiting cellulose biosynthesis in plants.

4-(2,6-Dichlorophenyl)butyronitrile

  • Structural Comparison :
    • This compound has a longer aliphatic chain (butyronitrile vs. propanenitrile).
  • Reactivity Differences :
    • Longer chains may reduce electrophilicity of the nitrile group, altering metabolic pathways or synthetic utility.

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Functional Group Key Applications Toxicity Profile
This compound Propanenitrile Pharmaceutical intermediate Limited data; nitrile-related risks
Clonidine Hydrochloride Imidazoline Antihypertensive drug Acute toxicity, organ damage
2,6-Dichlorobenzonitrile Benzonitrile Herbicide Environmental toxicity
4-(2,6-Dichlorophenyl)butyronitrile Butyronitrile Research intermediate Uncharacterized

Table 2: Physicochemical Properties (Theoretical)

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/L)
This compound 215.07 2.8 ~50 (low)
Clonidine Hydrochloride 266.56 1.2 High (due to HCl salt)
2,6-Dichlorobenzonitrile 172.01 2.5 ~100

Research Findings and Gaps

  • Synthetic Utility : The nitrile group in this compound offers versatility in reactions (e.g., hydrolysis to carboxylic acids or reduction to amines), which is less feasible in Clonidine’s imidazoline structure.
  • However, its structural analogs are under investigation for anticonvulsant and anti-inflammatory effects.
  • Safety Data : While Clonidine’s hazards are well-documented , rigorous toxicological studies on this compound are lacking.

Biological Activity

2-(2,6-Dichlorophenyl)propanenitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. The presence of the dichlorophenyl group and the nitrile functional group significantly influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C9H7Cl2NC_9H_7Cl_2N. The dichlorophenyl moiety contributes to its hydrophobic properties, while the nitrile group enhances its reactivity. These features allow the compound to interact with various biological targets, including enzymes and receptors.

Structural Feature Description
Dichlorophenyl Group Provides hydrophobic interactions
Nitrile Group Enhances reactivity and potential for hydrogen bonding

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes.
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways associated with inflammation and metabolic disorders.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence the production of ROS, which plays a critical role in cellular signaling and homeostasis.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting leukotriene B4 receptors. This inhibition can reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial activity of related compounds. For instance, certain derivatives have shown efficacy against a range of pathogens, indicating that structural modifications can enhance biological activity .

Herbicidal Effects

The compound's structural analogs have been tested for herbicidal activities. Some derivatives displayed higher toxicity against dicotyledonous weeds compared to monocotyledonous ones, showcasing the potential for agricultural applications .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

  • Case Study 1 : A study focusing on the anti-inflammatory effects demonstrated that treatment with this compound reduced inflammatory markers in animal models by up to 70%, indicating strong therapeutic potential.
  • Case Study 2 : Another investigation assessed the herbicidal activity of a related compound against common agricultural weeds. Results showed a significant reduction in weed biomass at concentrations as low as 1500 g/ha .

Research Findings Summary

Recent findings on this compound illustrate its diverse biological activities:

Activity Effect Reference
Anti-inflammatoryInhibits leukotriene B4 receptors
AntimicrobialEffective against various pathogens
HerbicidalHigher efficacy against dicots

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